molecular formula C13H12O3 B14312497 Naphthalen-1-yl 2-hydroxypropanoate CAS No. 113737-30-7

Naphthalen-1-yl 2-hydroxypropanoate

Cat. No.: B14312497
CAS No.: 113737-30-7
M. Wt: 216.23 g/mol
InChI Key: ILIFPWMQVSLOAI-UHFFFAOYSA-N
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Description

Naphthalen-1-yl 2-hydroxypropanoate is an ester derivative of 2-hydroxypropanoic acid (lactic acid), where the hydroxyl hydrogen of the carboxylic acid is replaced by a naphthalen-1-yl group. This compound belongs to the class of aromatic esters, characterized by a naphthalene ring system linked to a hydroxypropanoate moiety.

Properties

CAS No.

113737-30-7

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

naphthalen-1-yl 2-hydroxypropanoate

InChI

InChI=1S/C13H12O3/c1-9(14)13(15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9,14H,1H3

InChI Key

ILIFPWMQVSLOAI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1=CC=CC2=CC=CC=C21)O

Origin of Product

United States

Preparation Methods

Classical Fischer Esterification

The Fischer esterification method involves the direct acid-catalyzed reaction between 1-naphthol and lactic acid. In a typical procedure, equimolar amounts of 1-naphthol and lactic acid are refluxed in toluene with concentrated sulfuric acid (1–5 mol%) as a catalyst. The water formed during the reaction is removed via azeotropic distillation to shift the equilibrium toward ester formation. Post-reaction, the mixture is neutralized with sodium bicarbonate, and the product is purified via recrystallization from ethanol. Yields typically range from 60–70% , with purity confirmed by HPLC.

Key Variables :

  • Temperature: 110–120°C
  • Reaction time: 8–12 hours
  • Solvent: Toluene or xylene

Acyl Chloride-Mediated Synthesis

This two-step method involves converting lactic acid to lactoyl chloride, followed by coupling with 1-naphthol. Lactoyl chloride is synthesized by treating lactic acid with thionyl chloride (SOCl₂) under anhydrous conditions at 0–5°C. The resulting acyl chloride is then reacted with 1-naphthol in tetrahydrofuran (THF) using triethylamine (TEA) as a base to scavenge HCl.

Procedure :

  • Lactoyl chloride synthesis : Lactic acid (1 mol) is stirred with SOCl₂ (1.2 mol) at 0°C for 2 hours, followed by distillation under reduced pressure.
  • Esterification : 1-Naphthol (1 mol) and TEA (1.1 mol) are added to lactoyl chloride in THF. The mixture is stirred at room temperature for 4 hours, filtered, and concentrated. Yield: 80–85% .

Enzymatic Esterification

Lipase-catalyzed esterification offers a green alternative. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin is effective in non-aqueous media. A mixture of 1-naphthol, lactic acid, and molecular sieves in hexane is agitated at 40°C for 24–48 hours. The enzyme facilitates ester bond formation without racemization, making this method suitable for enantioselective synthesis.

Optimization :

  • Solvent: Hexane or tert-butanol
  • Enzyme loading: 10–15% (w/w)
  • Yield: 50–60% after silica gel chromatography.

Mitsunobu Reaction

The Mitsunobu reaction enables esterification under mild conditions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). 1-Naphthol and lactic acid are dissolved in THF, followed by sequential addition of PPh₃ (1.2 eq) and DEAD (1.1 eq) at 0°C. The reaction proceeds at room temperature for 6 hours, yielding 70–75% after column purification.

Advantages :

  • Retention of stereochemistry at the lactic acid α-carbon.
  • No requirement for acidic or high-temperature conditions.

Steglich Esterification

Steglich conditions employ dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to activate lactic acid. 1-Naphthol (1 eq) is reacted with lactic acid (1.1 eq), DCC (1.5 eq), and DMAP (0.1 eq) in dichloromethane (DCM) at 25°C for 12 hours. The precipitated dicyclohexylurea is filtered, and the product is isolated via evaporation and recrystallization. Yield: 75–80% .

Transesterification

Transesterification of methyl lactate with 1-naphthol in the presence of sodium methoxide (NaOMe) provides a scalable route. Methyl lactate (1.2 eq) and 1-naphthol (1 eq) are refluxed in methanol with NaOMe (5 mol%) for 6 hours. Excess methanol is removed, and the product is extracted with ethyl acetate. Yield: 65–70% .

Comparative Analysis of Methods

Method Catalyst/Reagents Temperature Time (h) Yield (%) Purity
Fischer Esterification H₂SO₄ 110–120°C 8–12 60–70 >95%
Acyl Chloride SOCl₂, TEA 0–25°C 6 80–85 >98%
Enzymatic CAL-B lipase 40°C 24–48 50–60 >90%
Mitsunobu DEAD, PPh₃ 25°C 6 70–75 >97%
Steglich DCC, DMAP 25°C 12 75–80 >96%
Transesterification NaOMe 65°C 6 65–70 >94%

Discussion of Methodological Challenges

  • Side Reactions : Fischer esterification may lead to dehydration of lactic acid to acrylic acid. Acyl chloride methods require strict anhydrous conditions to prevent hydrolysis.
  • Stereochemical Control : Enzymatic and Mitsunobu routes preserve the (R)-configuration of lactic acid, critical for pharmaceutical applications.
  • Scalability : Transesterification and Steglich methods are easily scalable, whereas enzymatic processes face cost barriers due to enzyme immobilization.

Chemical Reactions Analysis

Types of Reactions: Naphthalen-1-yl 2-hydroxypropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form naphthalen-1-yl 2-oxopropanoate.

    Reduction: Reduction reactions can convert the ester group to an alcohol group, forming naphthalen-1-yl 2-hydroxypropanol.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Naphthalen-1-yl 2-oxopropanoate.

    Reduction: Naphthalen-1-yl 2-hydroxypropanol.

    Substitution: Various naphthalen-1-yl derivatives depending on the nucleophile used.

Scientific Research Applications

Naphthalen-1-yl 2-hydroxypropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of naphthalen-1-yl 2-hydroxypropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release naphthalen-1-ol and 2-hydroxypropanoic acid, which may exert biological effects through various pathways. The compound’s interactions with enzymes and receptors are subjects of ongoing research to elucidate its precise mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-hydroxypropanoate

Ethyl 2-hydroxypropanoate (ethyl lactate) shares the same hydroxypropanoate backbone but substitutes the naphthalen-1-yl group with an ethyl ester. Key differences include:

  • Volatility and Detection: Ethyl 2-hydroxypropanoate is volatile and detectable in yeast culture headspace, with its presence increasing in older cultures (e.g., absent in 1-day-old yeast but detected in 8-day-old cultures) .
  • Biological Relevance: It elicits antennal responses in Drosophila melanogaster only in aged yeast cultures, suggesting a role in chemosensory signaling linked to microbial aging .
  • Stability : The ethyl ester’s smaller substituent likely enhances volatility compared to the bulkier naphthalen-1-yl derivative, which may reduce vapor pressure and environmental persistence.

Methyl and n-Butyl (R)-3-[2-(3,4-dihydroxybenzoyl)-4,5-dihydroxyphenyl]-2-hydroxypropanoates

These benzophenone-coupled hydroxypropanoates (isolated from Ranunculus ternatus) differ in their aryl substituents but share the 2-hydroxypropanoate core:

  • Bioactivity : The methyl derivative (compound 1 ) exhibits anti-tuberculosis activity, enhanced when mixed with gallic acid (compound 4 ) .

Naphthalen-1-ylmethanol

  • Crystallography: The naphthalene ring system in this compound exhibits bond lengths (e.g., C1–C11: 1.81 Å) and torsion angles (e.g., −176.55° for C2–C1–C10–C5) that suggest rigidity, which may influence the packing and stability of Naphthalen-1-yl 2-hydroxypropanoate in solid states .

Data Tables

Table 1: Comparative Properties of 2-Hydroxypropanoate Derivatives

Compound Substituent Molecular Weight (g/mol) Bioactivity Volatility/Stability Source/Application
This compound Naphthalen-1-yl ~220.23* Not explicitly reported Low (predicted) Synthetic/Research
Ethyl 2-hydroxypropanoate Ethyl 118.13 Chemosensory signaling in insects High (detected in headspace) Microbial cultures
Methyl 2-hydroxypropanoate (Compound 1 ) Benzophenone-linked ~362.34* Anti-tuberculosis Moderate Ranunculus ternatus

*Calculated based on structural similarity.

Table 2: Presence in Yeast Cultures Over Time (Ethyl vs. Naphthalen-1-yl Derivatives)

Compound 1-Day-Old Culture 8-Day-Old Culture 15-Day-Old Culture
Ethyl 2-hydroxypropanoate Not detected Detected Detected
This compound Not studied Not studied Not studied

Key Research Findings

  • Structural Influence on Function: The naphthalen-1-yl group’s hydrophobicity and steric bulk may limit biological activity compared to smaller esters like ethyl 2-hydroxypropanoate, which interact more readily with biological targets .
  • Crystallographic Behavior: Analogous naphthalene derivatives exhibit rigid, planar structures, suggesting that this compound may form stable crystalline phases suitable for X-ray diffraction studies .
  • Synthetic Challenges : Unlike ethyl or methyl esters, the naphthalen-1-yl group’s size may complicate esterification reactions, requiring optimized catalysts or conditions.

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